molecular formula C15H17NO2 B14666883 1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester CAS No. 51089-83-9

1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester

Cat. No.: B14666883
CAS No.: 51089-83-9
M. Wt: 243.30 g/mol
InChI Key: SHFGHLVNSZLGBH-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound is characterized by the presence of ethyl and methyl groups at the 4 and 3 positions, respectively, and a phenylmethyl ester group at the carboxylic acid position.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester can be achieved through various synthetic routes. One common method involves the condensation of substituted pyrroles with appropriate carboxylic acids or their derivatives. For instance, the esterification of 1H-Pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a catalyst like sulfuric acid can yield the desired ester . Industrial production methods often involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2-carboxylic acid, 4-ethyl-3-methyl-, phenylmethyl ester include:

  • 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

These compounds share the pyrrole core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

CAS No.

51089-83-9

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

benzyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-3-13-9-16-14(11(13)2)15(17)18-10-12-7-5-4-6-8-12/h4-9,16H,3,10H2,1-2H3

InChI Key

SHFGHLVNSZLGBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=C1C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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